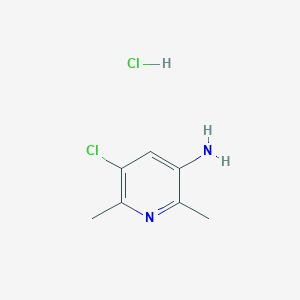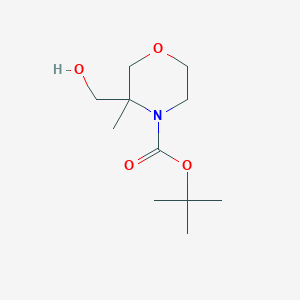
Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl esters are a class of organic compounds that contain a tert-butyl group attached to an ester functional group . They are commonly used in organic synthesis due to their stability and ease of handling .
Synthesis Analysis
The synthesis of tert-butyl esters typically involves the reaction of a carboxylic acid with tert-butanol in the presence of a strong acid catalyst . The exact conditions and reagents used can vary depending on the specific compounds involved .Molecular Structure Analysis
Tert-butyl esters have a characteristic molecular structure consisting of a tert-butyl group (-C(CH3)3) attached to an ester functional group (-COOR), where R is a variable group . The exact structure of “Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate” would depend on the specific identity of this R group .Chemical Reactions Analysis
Tert-butyl esters can participate in a variety of chemical reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate” would depend on its exact molecular structure . Tert-butyl esters are generally stable and non-polar, and they often have low boiling points due to their inability to form hydrogen bonds .Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate derivatives are valuable in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, closely related intermediates, are used for synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method highlights the role of tert-butyl derivatives in activating imines for nucleophilic addition, serving as chiral directing groups, and being easily cleavable post-addition (Ellman, Owens, & Tang, 2002).
Stereoselective Synthesis
The compound is involved in stereoselective syntheses processes, where tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives react to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. Such processes emphasize its utility in creating compounds with specific stereochemical configurations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Ligand Synthesis for Catalysis
It's used in synthesizing new diphosphite ligands for rhodium-catalyzed hydroformylation, where its derivatives form chelate metal complexes with rhodium, palladium, and platinum. This application demonstrates its role in facilitating selective catalysis, highlighting its importance in industrial chemistry (Mikhel et al., 2011).
Versatile Synthetic Building Blocks
Tert-butyl cinnamates, derived from tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate, serve as versatile synthetic building blocks. They undergo high trans-selectivity aziridination and enable highly selective ring-opening reactions, showcasing the compound's utility in complex organic synthesis (Armstrong & Ferguson, 2012).
Fluorous Synthesis
Derivatives of tert-butyl alcohol, closely related to tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate, have been explored as novel protecting groups in fluorous synthesis. This research indicates the potential for fluorous derivatives to protect and immobilize nonpolar carboxylic acids, showcasing the adaptability of tert-butyl derivatives in modern synthetic methods (Pardo, Cobas, Guitián, & Castedo, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVPQDZAGYXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate | |
CAS RN |
1374654-00-8 |
Source


|
| Record name | tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

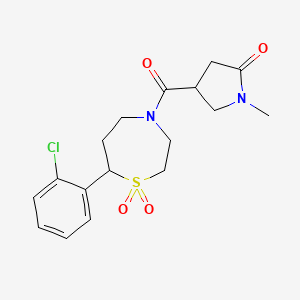
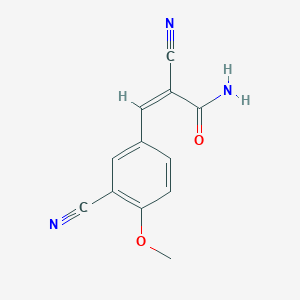
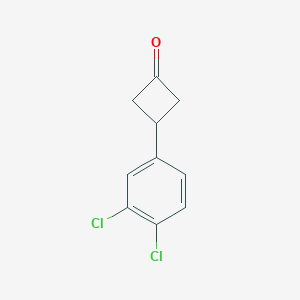
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
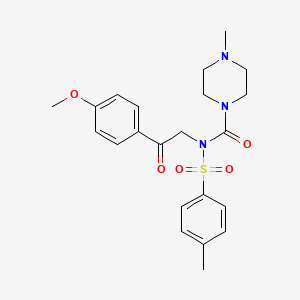
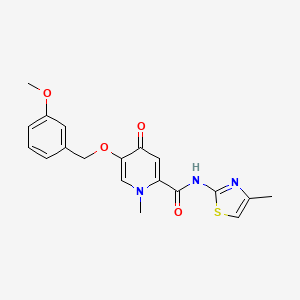
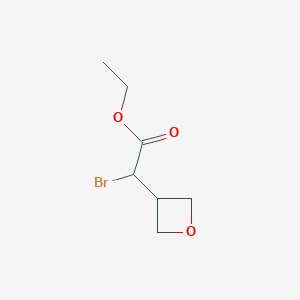
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)
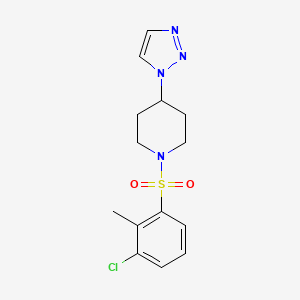
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)
